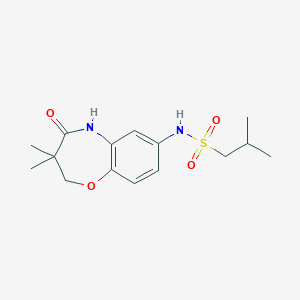![molecular formula C15H13N3OS B2932221 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-76-9](/img/structure/B2932221.png)
3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one" is a compound belonging to the family of pyrido[2,3-d]pyrimidines, characterized by a thioxo group at the 2-position and a phenethyl group at the 3-position. These compounds are known for their interesting biological and chemical properties, making them a focal point in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one" typically involves a multi-step reaction sequence, starting with the formation of the pyrido[2,3-d]pyrimidine core. Key steps may include:
Cyclization reactions: : Utilizing appropriate precursors to form the heterocyclic ring.
Thionation: : Introduction of the thioxo group using reagents like Lawesson's reagent.
Alkylation: : Attachment of the phenethyl group using phenethyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, large-scale production would optimize these steps to improve yield and efficiency. Potential methods include:
Automated synthesis: : Leveraging advanced synthesis machinery for precision and scale.
Flow chemistry: : Utilizing continuous flow reactors to enhance reaction kinetics and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation and Reduction: : Modifications to the thioxo group or the aromatic ring.
Substitution: : Replacing hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents: : Such as potassium permanganate for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride for reduction reactions.
Substitution reagents: : Including halogens and nucleophiles.
Major Products
Applications De Recherche Scientifique
"3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one" has a variety of applications in scientific research:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: : Explored for therapeutic potential in treating diseases.
Industry: : Utilized in the development of new materials and catalysts.
Mécanisme D'action
The compound’s mechanism of action involves interactions with specific molecular targets, such as:
Enzyme inhibition: : Binding to active sites and altering enzyme activity.
Signal transduction pathways: : Modulating signaling pathways involved in disease processes.
These interactions are facilitated by the unique structural features of the compound, such as the thioxo and phenethyl groups.
Comparaison Avec Des Composés Similaires
Compared to other pyrido[2,3-d]pyrimidines, this compound stands out due to the presence of both the thioxo and phenethyl groups, which enhance its chemical reactivity and biological activity.
Similar Compounds
2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: : Similar structure but lacks the phenethyl group.
3-phenethyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: : Similar structure but with an oxo group instead of a thioxo group.
These compounds share structural similarities but differ in specific functional groups, leading to distinct chemical behaviors and applications.
Propriétés
IUPAC Name |
3-(2-phenylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14-12-7-4-9-16-13(12)17-15(20)18(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUZVTVRBNQIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2932139.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)
![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)
![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)
![N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2932143.png)
![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)

![9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2932146.png)
![methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2932147.png)




![3-Methyl-6-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2932160.png)
